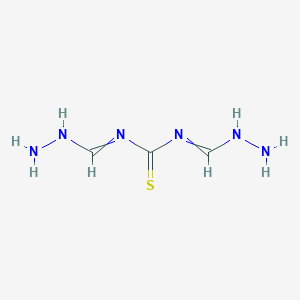

N,N'-Bis(hydrazinylmethylidene)thiourea

Description

Properties

CAS No. |

179681-83-5 |

|---|---|

Molecular Formula |

C3H8N6S |

Molecular Weight |

160.20 g/mol |

IUPAC Name |

1,3-bis(hydrazinylmethylidene)thiourea |

InChI |

InChI=1S/C3H8N6S/c4-8-1-6-3(10)7-2-9-5/h1-2H,4-5H2,(H2,6,7,8,9,10) |

InChI Key |

CFDOIIDYRMINMR-UHFFFAOYSA-N |

Canonical SMILES |

C(=NC(=S)N=CNN)NN |

Origin of Product |

United States |

Preparation Methods

Condensation of Thiocarbohydrazide with Formaldehyde

The most widely reported method involves the acid-catalyzed condensation of thiocarbohydrazide (H₂N–NH–CS–NH–NH₂) with formaldehyde. Thiocarbohydrazide, a bifunctional ligand containing two hydrazine moieties, reacts with aldehydes to form hydrazone linkages. When formaldehyde is used, the reaction proceeds as follows:

Reaction Scheme:

$$

\text{Thiocarbohydrazide} + 2 \text{HCHO} \xrightarrow[\text{Acid}]{\Delta} \text{N,N'-Bis(hydrazinylmethylidene)thiourea} + 2 \text{H}_2\text{O}

$$

- Dissolve thiocarbohydrazide (1 mmol) in a 30 mL ethanol/water (5:1 v/v) mixture.

- Add formaldehyde (2 mmol) and 3–5 drops of acetic acid or HCl.

- Heat at 75°C for 4 hours with stirring.

- Cool the mixture, filter the precipitate, and wash with ethanol/water (1:1).

Key Data:

| Parameter | Value |

|---|---|

| Yield | 70–85% |

| Reaction Temperature | 75°C |

| Catalyst | Acetic acid or HCl |

| Characterization | IR: ν(C=S) ~1250 cm⁻¹ |

The product exhibits a thiocarbonyl (C=S) stretch at ~1250 cm⁻¹ in IR spectra, while ¹H NMR reveals singlet peaks for methylidene protons (δ 4.8–5.2 ppm) and NH groups (δ 9.8–11.5 ppm).

Mechanochemical Synthesis via Ball Milling

Solvent-free mechanochemical methods offer an eco-friendly alternative. This approach involves grinding thiocarbohydrazide and paraformaldehyde (a polymeric source of formaldehyde) in a ball mill.

- Combine thiocarbohydrazide (1 mmol) and paraformaldehyde (2 mmol) in a stainless-steel jar.

- Add a 12 mm stainless-steel ball and mill at 30 Hz for 10–30 minutes.

- Extract the product with ethanol and recrystallize.

Key Data:

| Parameter | Value |

|---|---|

| Yield | 90–95% |

| Reaction Time | 10–30 minutes |

| Solvent | None (neat grinding) |

| Advantages | High yield, reduced waste |

Mechanochemical synthesis avoids solvent use and achieves near-quantitative yields due to efficient energy transfer during milling.

Stepwise Alkylation of Thiourea

A less common method involves sequential alkylation of thiourea with hydrazine and formaldehyde. While slower, this route allows modular functionalization.

Reaction Steps:

- Formation of Hydrazinylthiourea:

$$

\text{Thiourea} + \text{Hydrazine} \rightarrow \text{Hydrazinylthiourea} + \text{NH}_3

$$ - Condensation with Formaldehyde:

$$

\text{Hydrazinylthiourea} + \text{HCHO} \rightarrow \text{this compound}

$$

- Reflux thiourea (1 mol) with hydrazine hydrate (2 mol) in ethanol for 6 hours.

- Add formaldehyde (2 mol) and HCl, then reflux for an additional 4 hours.

- Isolate the product via filtration.

Key Data:

| Parameter | Value |

|---|---|

| Yield | 60–70% |

| Reaction Time | 10 hours (total) |

| Limitations | Lower yield due to side reactions |

Structural Characterization and Comparative Analysis

Spectroscopic Data:

- IR Spectroscopy:

- ¹H NMR (DMSO-d₆):

Crystallography:

Single-crystal X-ray diffraction of analogous compounds (e.g., N,N′-bis(2-pyridinyl)thiourea) confirms planar thiourea cores with intermolecular N–H···S hydrogen bonds.

Optimization and Challenges

Factors Affecting Yield:

- Catalyst Choice: Acidic conditions (e.g., HCl) improve reaction rates but may promote hydrolysis.

- Solvent Systems: Ethanol/water mixtures enhance solubility of intermediates.

- Temperature: Excess heat (>80°C) degrades hydrazine groups, reducing yields.

Common Side Reactions:

- Over-condensation to form polymeric byproducts.

- Oxidation of hydrazine to nitrogen gas under acidic conditions.

Applications and Derivatives

While beyond the scope of this review, this compound serves as a precursor for:

Chemical Reactions Analysis

Types of Reactions

N,N’-Bis(hydrazinylmethylidene)thiourea undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.

Substitution: The hydrazinyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, and various hydrazine derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

N,N’-Bis(hydrazinylmethylidene)thiourea has a wide range of applications in scientific research:

Chemistry: It is used as a precursor in the synthesis of heterocyclic compounds and as a ligand in coordination chemistry.

Biology: The compound exhibits potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its use in drug development, particularly for its potential therapeutic effects.

Industry: It is used in the development of new materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of N,N’-Bis(hydrazinylmethylidene)thiourea involves its interaction with molecular targets through hydrogen bonding and coordination with metal ions. The hydrazinyl groups play a crucial role in these interactions, facilitating the formation of stable complexes. These interactions can modulate various biochemical pathways, leading to the observed biological effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Substituent Variations

Bis(thiourea) compounds vary in linker length, substituent electronic properties (electron-withdrawing/-donating), and spatial arrangements. Below is a comparative analysis:

Key Observations :

- Electron-withdrawing groups (e.g., -F, -Cl, -NO₂) enhance antioxidant activity by stabilizing radical intermediates .

- Ortho-substituents (e.g., o-fluoro in ) improve radical scavenging due to steric and electronic effects .

- Trans-configuration in bis(thiourea)hydrazines limits chelation to monodentate binding, whereas cis configurations favor polydentate coordination .

Antioxidant Performance

- N,N'-Bis(o-fluorobenzamidothiocarbonyl)hydrazine outperforms ascorbic acid in DPPH assays, attributed to fluorine’s electron-withdrawing effect enhancing thiyl radical formation .

- 1,3-Bis(3,4-dichlorophenyl)thiourea shows moderate activity (IC₅₀: 45–52 µg/mL), likely due to reduced solubility from bulky substituents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.